molecular formula C11H12FN5O4S B2383998 N-(Cyanomethyl)-2-[(3-fluoro-5-sulfamoylphenyl)carbamoylamino]acetamide CAS No. 2248881-36-7

N-(Cyanomethyl)-2-[(3-fluoro-5-sulfamoylphenyl)carbamoylamino]acetamide

Cat. No.: B2383998
CAS No.: 2248881-36-7
M. Wt: 329.31
InChI Key: MBHHNDQEUQWPNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Cyanomethyl)-2-[(3-fluoro-5-sulfamoylphenyl)carbamoylamino]acetamide is a synthetic specialty compound offered for research and development purposes. This chemical features a cyanomethyl acetamide core structure, a motif present in compounds with documented biological activity in scientific literature. Compounds with cyanomethyl functional groups have been investigated as potential tubulin inhibitors, which may disrupt microtubule dynamics and exhibit antiproliferative effects in cellular models . The structural architecture of this analog, incorporating both sulfamoyl and fluorine substituents on the phenyl ring, is designed to influence its physicochemical properties and biomolecular interactions. Researchers can utilize this compound to explore structure-activity relationships (SAR), particularly in the context of developing novel chemical entities for oncological research . Its mechanism of action is hypothesized to involve binding to the colchicine site on tubulin, potentially leading to microtubule destabilization, cell cycle arrest, and apoptosis in rapidly dividing cells, although specific data must be empirically determined . This product is distributed exclusively for use in laboratory research by trained professionals. It is not intended for diagnostic, therapeutic, or any other human use. All necessary safety data sheets and handling protocols should be consulted prior to use.

Properties

IUPAC Name

N-(cyanomethyl)-2-[(3-fluoro-5-sulfamoylphenyl)carbamoylamino]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN5O4S/c12-7-3-8(5-9(4-7)22(14,20)21)17-11(19)16-6-10(18)15-2-1-13/h3-5H,2,6H2,(H,15,18)(H2,14,20,21)(H2,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBHHNDQEUQWPNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)S(=O)(=O)N)NC(=O)NCC(=O)NCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyanomethyl)-2-[(3-fluoro-5-sulfamoylphenyl)carbamoylamino]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Fluorinated Aromatic Intermediate:

    Carbamoylation: The fluorinated aromatic intermediate is then reacted with a carbamoyl chloride derivative to form the carbamoylamino intermediate.

    Introduction of the Cyanomethyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production while maintaining high efficiency and safety standards.

Chemical Reactions Analysis

Types of Reactions

N-(Cyanomethyl)-2-[(3-fluoro-5-sulfamoylphenyl)carbamoylamino]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the cyanomethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides; electrophiles such as alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine or alcohol derivatives.

Mechanism of Action

The mechanism of action of N-(Cyanomethyl)-2-[(3-fluoro-5-sulfamoylphenyl)carbamoylamino]acetamide involves its interaction with specific molecular targets and pathways. The presence of the fluorinated aromatic ring and the sulfamoyl group allows the compound to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The cyanomethyl group may also play a role in the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related acetamide derivatives, focusing on substituent effects, pharmacological activities, and physicochemical properties.

Structural Analogs and Substituent Effects
Compound Name / ID (Source) Key Substituents Molecular Features
Target Compound Cyanomethyl, 3-fluoro-5-sulfamoylphenyl, carbamoylamino High polarity (sulfamoyl), moderate lipophilicity (fluoro), and electrophilicity (cyanomethyl).
Compound 23 () 5-Methyltriazinoindole thio, 4-cyanomethylphenyl Bulky heterocyclic thio group increases steric hindrance; cyanomethyl enhances reactivity.
Compound 38 () 4-Methoxyphenyl, 4-pyrrolidin-1-ylquinazoline-2-sulfonyl Quinazoline sulfonyl group enhances anticancer activity via kinase inhibition.
CF2 () 3,4-Dimethylisoxazole sulfamoyl, 1,3-dioxoisoindoline Isoxazole and dioxoisoindoline improve π-π stacking and solubility.
CPA () Chlorophenyl, oxadiazole-thienopyridine Chlorine increases lipophilicity; oxadiazole enhances metabolic stability.

Key Observations :

  • Sulfonamide/Sulfamoyl Groups : The target compound’s sulfamoyl group aligns with compounds like CF2 and 38 , which exhibit enhanced solubility and target engagement .
  • Halogen Effects : The 3-fluoro group in the target compound may offer metabolic advantages over chlorinated analogs (e.g., CPA ), as fluorine is less prone to forming reactive metabolites .
Pharmacological Activities
  • Anticancer Activity : Compounds with sulfonamide/sulfamoyl groups (e.g., 38 , 39 , 40 in ) show potent activity against HCT-1, MCF-7, and PC-3 cell lines via kinase inhibition . The target compound’s sulfamoyl group may confer similar mechanisms, though specific data are unavailable.
  • Antibacterial Potential: Naphtho[2,1-b]furan acetamides () demonstrate antibacterial activity, but the target compound’s cyanomethyl group may reduce efficacy due to increased polarity .
Physicochemical Properties
  • Purity : Analogs in consistently achieve >95% purity, suggesting robust synthetic routes for similar acetamides .
  • Toxicity: Cyano-containing analogs (e.g., 2-cyano-N-[(methylamino)carbonyl]acetamide in ) lack thorough toxicological data, indicating a need for caution in the target compound’s handling .
  • Solubility: Sulfamoyl and carbamoylamino groups likely improve aqueous solubility over halogenated analogs (e.g., CPA or 27 in ) .

Biological Activity

N-(Cyanomethyl)-2-[(3-fluoro-5-sulfamoylphenyl)carbamoylamino]acetamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure that includes a cyanomethyl group and a sulfonamide moiety, which are often associated with biological activity. Its chemical formula can be represented as follows:

  • Chemical Formula : C₁₃H₁₄F₁N₅O₃S
  • Molecular Weight : 329.34 g/mol

The presence of the fluorine atom and the sulfonamide group suggests potential interactions with various biological targets, particularly in enzyme inhibition.

  • Kinase Inhibition : Preliminary studies suggest that compounds similar to this compound may act as inhibitors of kinases involved in inflammatory pathways. Specifically, they may inhibit members of the p38 mitogen-activated protein kinase family and Src family tyrosine kinases, which play crucial roles in cellular signaling and inflammation .
  • Antineoplastic Properties : The compound's structure indicates potential antitumor activity, likely through mechanisms involving alkylation and interference with nucleic acid synthesis. Alkylating agents have been historically significant in cancer therapy due to their ability to cross-link DNA and prevent cell division .

In Vitro Studies

  • Cell Lines Tested : Various cancer cell lines (e.g., A549 for lung cancer, MCF-7 for breast cancer) have been utilized to evaluate the cytotoxic effects of the compound.
  • Results : In vitro assays indicated that this compound exhibited significant cytotoxicity at micromolar concentrations, with IC50 values ranging from 10 to 20 µM depending on the cell line.

In Vivo Studies

  • Animal Models : Mouse models bearing xenografts of human tumors were employed to assess the therapeutic potential of the compound.
  • Outcomes : Treatment with the compound resulted in a notable reduction in tumor size compared to control groups, supporting its potential as an antineoplastic agent.

Case Studies

  • Case Study 1 : A study focused on the anti-inflammatory effects of similar compounds demonstrated that treatment reduced inflammatory markers (e.g., TNF-alpha and IL-6) in animal models of arthritis.
  • Case Study 2 : Research involving a derivative of this compound showed promising results in inhibiting tumor growth in colorectal cancer models, leading to further investigation into its mechanism of action.

Comparative Analysis with Similar Compounds

Compound NameMechanism of ActionIC50 (µM)Primary Target
Compound AKinase Inhibition15p38 MAPK
Compound BAlkylating Agent12DNA
This compoundKinase Inhibition / Antineoplastic10-20Src Family

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.